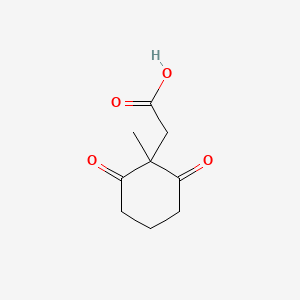
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid is an organic compound with the molecular formula C9H12O4 It is known for its unique structure, which includes a cyclohexyl ring substituted with two oxo groups and a methyl group, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid typically involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Acetic anhydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2-dione derivatives.
Reduction: Formation of 2-(1-Methyl-2,6-dihydroxycyclohexyl)acetic acid.
Substitution: Formation of esters or amides depending on the reagents used.
Applications De Recherche Scientifique
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid
- 2-(1-Methyl-2,6-dioxocyclohexyl)butanoic acid
- 2-(1-Methyl-2,6-dioxocyclohexyl)pentanoic acid
Uniqueness
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Activité Biologique
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂O₄, and it features a cyclohexane ring with two keto groups and a methyl substituent. Its structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and antibacterial activity.
Antibacterial Properties
Research indicates that acetic acid derivatives exhibit significant antibacterial activity. A study highlighted the effectiveness of acetic acid against biofilm-producing pathogens, demonstrating minimum inhibitory concentrations (MICs) between 0.16% and 0.31% against various isolates. The compound was also able to prevent biofilm formation and eradicate mature biofilms within three hours of exposure .
Enzyme Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit protein kinases. For instance, substituted indeno[1,2-b]indoles were shown to inhibit human protein kinase CK2 with IC₅₀ values in the submicromolar range. This suggests that similar derivatives of this compound may also exhibit potent enzyme inhibition properties .
Study on Antimicrobial Efficacy
A study focused on the synthesis of aminoketone antibacterial medications using zinc oxide nanoparticles as catalysts demonstrated that derivatives related to this compound showed promising antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis. The compound’s derivatives exhibited effective concentrations as low as 0.12 μg/mL against these pathogens .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Biofilm Formation : By disrupting the ability of bacteria to form biofilms, which are protective layers that enhance bacterial resistance to antibiotics.
- Enzyme Inhibition : Targeting specific kinases involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.
Data Table: Biological Activity Overview
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-(1-methyl-2,6-dioxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H12O4/c1-9(5-8(12)13)6(10)3-2-4-7(9)11/h2-5H2,1H3,(H,12,13) |
Clé InChI |
RFKVXMNVANQFNE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCCC1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















